molecular formula C38H50N10O7 B1670911 beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 CAS No. 57851-61-3

beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2

Cat. No.: B1670911
CAS No.: 57851-61-3
M. Wt: 758.9 g/mol
InChI Key: KNZDISZOYWRMMC-ORYMTKCHSA-N
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Description

DP 432 is a hexapeptide fragment from insulin.

Scientific Research Applications

Insulin-Like Activities

Research has demonstrated that beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 exhibits insulin-like properties. In a study involving mice, the peptide was found to stimulate glucose incorporation into diaphragm glycogen and total lipid in adipose tissue when injected. Notably, it did not reduce plasma glucose or free fatty acid levels by itself but prevented the rise of plasma free fatty acids when administered alongside epinephrine. This indicates that the peptide may enhance insulin's effects on glucose metabolism while modulating lipolysis .

Table 1: Summary of Insulin-Like Effects

ActivityObservation
Glucose incorporationStimulated in diaphragm glycogen
Lipid accumulationIncreased in adipose tissue
Plasma glucose levelsNo significant reduction
Plasma free fatty acidsPrevented rise with epinephrine

Modulation of Lipolysis

In vitro studies have shown that this compound can inhibit lipolysis stimulated by epinephrine or isoproterenol in mouse adipose tissue. When combined with insulin, it further exaggerated insulin's effects on glucose oxidation and lipolysis. This suggests that the peptide could be beneficial in managing conditions related to insulin resistance and obesity .

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for therapeutic applications in metabolic disorders:

  • Diabetes Management : Due to its insulin-potentiating action, this peptide could be explored as an adjunct therapy for diabetes, enhancing the efficacy of existing treatments.
  • Obesity Treatment : By modulating lipid metabolism and reducing free fatty acid levels, it may help in weight management strategies.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • A study published in Endocrinology highlighted its ability to stimulate glucose metabolism and inhibit lipolysis under various conditions, reinforcing its role as an insulin-mimetic agent .
  • Another investigation focused on its structural modifications to enhance stability and potency, leading to the development of more effective analogs for therapeutic use .

Properties

CAS No.

57851-61-3

Molecular Formula

C38H50N10O7

Molecular Weight

758.9 g/mol

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43)/t28-,29-,30-,31-/m0/s1

InChI Key

KNZDISZOYWRMMC-ORYMTKCHSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CCN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XRGFFY

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DP 432;  DP-432;  DP432;  beta-Alanyl-Arg-Gly-Phe-Phe-Tyr-NH2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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